

reducing 2-Undecanone oxidation off-flavor milk

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 2-Undecanone

CAS No.: 112-12-9

Cat. No.: S560417

Get Quote

FAQ: Understanding 2-Undecanone in Milk

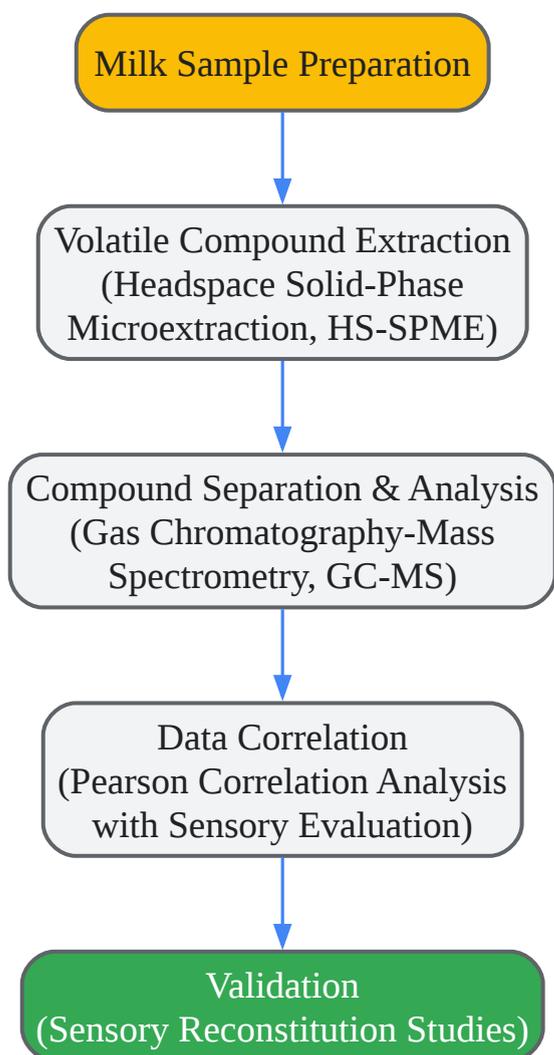
Q1: What is 2-Undecanone and what off-flavor does it cause? 2-Undecanone (also known as methyl nonyl ketone) is a **methyl ketone**. In dairy products like UHT milk, it has been identified as a direct contributor to **oxidation off-flavor perception** [1] [2]. Its presence is associated with a general deteriorated flavor quality.

Q2: Under what conditions is 2-Undecanone formed in milk? Its formation is accelerated under higher temperature storage conditions. In full-fat UHT milk, the concentration of **2-Undecanone** and related methyl ketones was found to reach its maximum after 30 days of storage at 37°C [1] [2]. This indicates that lipid oxidation, which is intensified by heat, is a key formation pathway.

Q3: Are other compounds related to this off-flavor? Yes, **2-Undecanone** is rarely alone. Research has identified that **2-Heptanone** and **2-Nonanone** are formed under similar conditions and work together to confer the oxidation off-flavor [1] [2]. Therefore, it is advisable to monitor these compounds as a group.

Experimental Guide: Analysis & Mitigation

For researchers, detecting and quantifying these compounds is crucial. The following workflow outlines a standard methodology.



[Click to download full resolution via product page](#)

Detailed Experimental Protocol

The methodology below is adapted from studies on UHT milk oxidation [1] [2].

1. Sample Preparation and Storage

- **Materials:** Prepare samples of full-fat or low-fat UHT milk.
- **Storage Conditions:** To study the formation kinetics of **2-Undecanone**, incubate samples at a range of temperatures (e.g., 0°C, 4°C, 18°C, 25°C, 30°C, and 37°C) for different durations (e.g., 15 and 30 days). This helps model the impact of storage conditions and supply chain variances.

2. Volatile Compound Extraction: HS-SPME

- **Principle:** This technique extracts volatile organic compounds from the headspace of the milk sample.
- **Procedure:** Place a precise volume of milk (e.g., 5-10 mL) into a sealed vial. Incubate the vial at a controlled temperature (e.g., 40-60°C) to drive volatiles into the headspace. Then, expose a specialized SPME fiber to the headspace for a set time to adsorb the compounds. The fiber is then injected directly into the GC-MS for analysis.

3. Compound Separation and Identification: GC-MS

- **Gas Chromatography (GC):** The extracted compounds are introduced into a GC system. They are separated in a capillary column as the oven temperature is programmed to increase gradually. Different compounds, including **2-Undecanone**, 2-Nonanone, and 2-Heptanone, will elute at different retention times.
- **Mass Spectrometry (MS):** As compounds elute from the GC, they are ionized and fragmented. The mass spectrometer detects the mass-to-charge (m/z) ratio of these fragments. Identification is achieved by comparing the resulting mass spectra to reference libraries (e.g., NIST). Quantification can be done using calibration curves with standard compounds.

4. Data Correlation and Validation

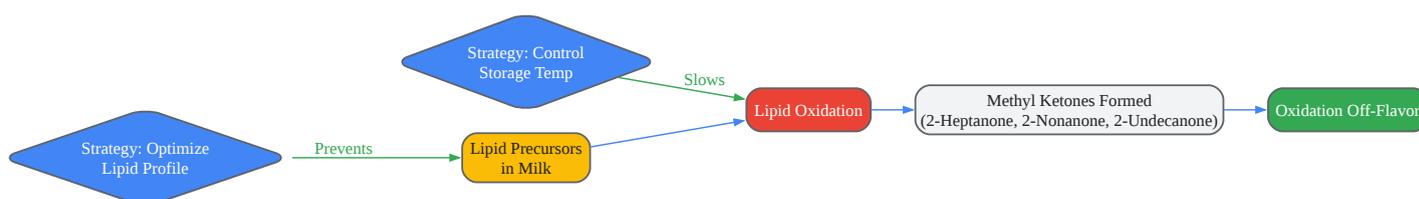
- **Sensory Evaluation:** Conduct parallel sensory analysis with a trained panel to score the intensity of oxidation off-flavors in the same milk samples.
- **Statistical Correlation:** Perform Pearson correlation analysis to establish a quantitative link between the concentration of **2-Undecanone** (and related ketones) and the sensory panel's off-flavor scores.
- **Sensory Reconstitution:** To confirm causality, add pure **2-Undecanone**, 2-Nonanone, and 2-Heptanone to a fresh, neutral-tasting milk base at the concentrations found in oxidized samples. If the sensory panel identifies the characteristic off-flavor in this reconstituted milk, it validates these compounds as key contributors [1] [2].

Strategies to Minimize 2-Undecanone Off-Flavor

The core strategy is to control lipid oxidation. The following table summarizes key approaches based on research findings.

Mitigation Strategy	Technical Implementation	Rationale & Reference
Optimize Lipid Composition	In formulations (e.g., infant formula), use vegetable oils with balanced unsaturated fatty acid (UFA) profiles and higher oxidation stability, such as high-oleic variants [3].	Reduces the pool of oxidation-prone lipids that degrade into off-flavor compounds [3].
Control Storage Temperature	Maintain the coldest possible, consistent storage temperature from production to consumer. Avoid temperature fluctuations [1].	Lower temperatures significantly slow down the kinetic reactions of lipid oxidation and the subsequent formation of methyl ketones [1] [2].
Target Multiple Ketones	Develop quality control methods that monitor 2-Heptanone and 2-Nonanone alongside 2-Undecanone [1].	These methyl ketones have a combined and confirmed synergistic effect on oxidation off-flavor perception [1] [2].

The diagram below illustrates the lifecycle of this off-flavor and the primary intervention points.



Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. 2-Heptanone, 2-nonanone, and 2-undecanone confer ... [sciencedirect.com]
2. 2-Heptanone, 2-nonanone, and 2-undecanone confer ... [pubmed.ncbi.nlm.nih.gov]
3. The flavor quality differences of infant formula [sciencedirect.com]

To cite this document: Smolecule. [reducing 2-Undecanone oxidation off-flavor milk]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b560417#reducing-2-undecanone-oxidation-off-flavor-milk>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com